Cas no 1416440-09-9 (Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate)

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 4-(4-HYDROXYBUT-2-YN-1-YL)PIPERAZINE-1-CARBOXYLATE
- Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate
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- インチ: 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,6-11H2,1-3H3
- InChIKey: OWINLMPDINSKOH-UHFFFAOYSA-N
- SMILES: O(C(N1CCN(CC#CCO)CC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 340
- トポロジー分子極性表面積: 53
- XLogP3: 0.3
Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503510-1g |
tert-Butyl4-(4-hydroxybut-2-yn-1-yl)piperazine-1-carboxylate |
1416440-09-9 | 97% | 1g |
$406 | 2022-09-03 | |
Alichem | A139003306-1g |
Tert-butyl 4-(4-hydroxybut-2-yn-1-yl)piperazine-1-carboxylate |
1416440-09-9 | 95% | 1g |
$442.80 | 2022-04-02 |
Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylateに関する追加情報
Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate (CAS No. 1416440-09-9)
Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate (CAS No. 1416440-09-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBHP for brevity, is a derivative of piperazine and features a unique alkyne functional group, making it an attractive candidate for various synthetic and biological applications.
The chemical structure of Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate consists of a piperazine ring protected by a tert-butyl carbamate group, which is linked to a hydroxyalkyne moiety. The tert-butyl carbamate group serves as a protecting group for the piperazine nitrogen, enhancing the compound's stability and facilitating its use in multi-step synthetic processes. The presence of the alkyne group allows for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.
In recent years, Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has gained attention in the development of prodrugs and drug delivery systems. The hydroxyalkyne moiety can be functionalized to introduce various bioactive molecules, such as peptides, antibodies, or small molecule drugs. This functionalization enables the creation of targeted therapeutic agents with improved pharmacokinetic properties and reduced side effects.
One of the key applications of Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate is in the field of cancer research. Studies have shown that this compound can be used to develop novel anticancer prodrugs that are activated specifically in tumor microenvironments. For example, researchers have conjugated this compound with tumor-targeting peptides or antibodies to create prodrugs that are selectively activated by enzymes overexpressed in cancer cells. This approach not only enhances the therapeutic efficacy but also minimizes systemic toxicity.
Beyond cancer research, Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has also been explored in the treatment of neurodegenerative diseases. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a valuable scaffold for designing drugs that modulate neurotransmitter systems. For instance, recent studies have demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor agonists, offering potential therapeutic benefits for conditions such as depression and Parkinson's disease.
The synthetic versatility of Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has also led to its use in the development of imaging agents for diagnostic purposes. By conjugating this compound with fluorescent dyes or radiolabels, researchers can create probes that are useful for visualizing specific biological processes or disease markers. This application has significant implications for early diagnosis and monitoring of diseases such as Alzheimer's disease and cancer.
In addition to its pharmaceutical applications, Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has found use in materials science and nanotechnology. The alkyne group can be utilized to create functionalized surfaces or nanoparticles with tailored properties. For example, researchers have used this compound to modify gold nanoparticles for enhanced stability and biocompatibility, which is crucial for biomedical applications such as drug delivery and biosensing.
The safety profile of Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has been extensively studied, and it is generally considered safe for use in laboratory settings when appropriate handling protocols are followed. However, like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be worn during handling, and any spills should be cleaned up immediately using appropriate methods.
In conclusion, Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate (CAS No. 1416440-09-9) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and nanotechnology. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in these fields. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact.
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